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Compound of Interest

Compound Name: Cspd

Cat. No.: B120835 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression and purification of recombinant

Cold shock protein D (CspD) from Escherichia coli. CspD is a small, acidic protein belonging to

the CspA family of cold shock proteins.[1] Unlike other members of its family, CspD is not

induced by cold shock but is instead expressed during the stationary phase of bacterial growth

and in response to nutritional deprivation.[1] It functions as an inhibitor of DNA replication by

binding to single-stranded DNA (ssDNA) at the replication fork.[2] This protocol outlines a

method for producing high-purity recombinant CspD, which can be utilized in various research

applications, including structural studies, functional assays, and as a potential target for drug

development.

Data Presentation
While specific quantitative data for CspD purification is not readily available in the literature, the

following tables provide typical buffer compositions used for His-tagged protein purification and

representative yield data for a related CspA family protein, which can be used as a benchmark.

Table 1: Buffer Compositions for His-tagged Protein Purification
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Buffer Type Composition pH

Lysis Buffer
50 mM NaH2PO4, 300 mM

NaCl, 10 mM imidazole
8.0

Wash Buffer
50 mM NaH2PO4, 300 mM

NaCl, 20 mM imidazole
8.0

Elution Buffer
50 mM NaH2PO4, 300 mM

NaCl, 250-500 mM imidazole
8.0

Dialysis Buffer
20 mM HEPES-KOH, 1M

NaCl, 2mM β-Mercaptoethanol
8.0

Note: The optimal imidazole concentration for elution may need to be determined empirically

but typically falls within the 250-500 mM range.[3][4]

Table 2: Representative Purification Yield for Recombinant His-tagged CspA

Purification
Step

Total Protein
(mg)

Target Protein
(mg)

Purity (%) Yield (%)

Cleared Lysate 1500 45 3 100

Ni-NTA Affinity 50 42 84 93.3

Size Exclusion 35 33 >95 73.3

This data is illustrative for a related CspA family protein and actual yields for CspD may vary.

Experimental Protocols
This protocol is designed for the expression and purification of a recombinant CspD protein

with an N-terminal or C-terminal polyhistidine (His) tag.

Expression of Recombinant CspD in E. coli
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a

plasmid vector containing the cspD gene fused to a His-tag sequence under the control of
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an inducible promoter (e.g., T7 promoter).

Starter Culture: Inoculate a single colony of transformed E. coli into 10 mL of Luria-Bertani

(LB) broth containing the appropriate antibiotic for plasmid selection. Incubate overnight at

37°C with shaking (200-250 rpm).

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter

culture. Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of

0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 1 mM.

Expression: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight

at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[4][5]

Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Purification of His-tagged CspD Protein
Cell Lysis:

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (see Table 1). The addition

of a protease inhibitor cocktail is recommended to prevent protein degradation.

Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off)

for a total of 10-15 minutes of sonication time, or until the lysate is no longer viscous.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography:

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with 5-10 column volumes of

Lysis Buffer.

Load the clarified lysate onto the equilibrated column.
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Wash the column with 10-20 column volumes of Wash Buffer (see Table 1) to remove non-

specifically bound proteins.

Elute the His-tagged CspD protein with 5-10 column volumes of Elution Buffer (see Table

1). Collect fractions of 1-2 mL.

Analysis of Fractions:

Analyze the collected fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide

Gel Electrophoresis) to identify the fractions containing the purified CspD protein. CspD
has a theoretical molecular weight of approximately 8.3 kDa, so it will appear as a small

protein band.

Dialysis (Optional but Recommended):

Pool the fractions containing the purified CspD.

To remove the imidazole and exchange the buffer, dialyze the pooled fractions against a

suitable storage buffer (e.g., Dialysis Buffer, see Table 1) overnight at 4°C.

Concentration and Storage:

Concentrate the dialyzed protein using a centrifugal filter unit with an appropriate

molecular weight cut-off (e.g., 3 kDa).

Determine the final protein concentration using a Bradford assay or by measuring the

absorbance at 280 nm.

Aliquot the purified protein and store at -80°C.

Visualizations
CspD Regulatory Pathway
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Caption: Regulation of CspD expression and protein levels.

CspD Experimental Workflow
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Caption: Workflow for recombinant CspD purification.
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CspD Mechanism of Action
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Caption: CspD inhibits DNA replication by binding to ssDNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Purifying
Recombinant CspD Protein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120835#protocol-for-purifying-recombinant-cspd-
protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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